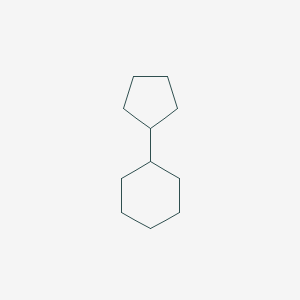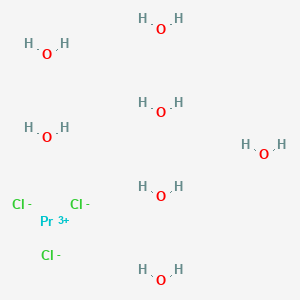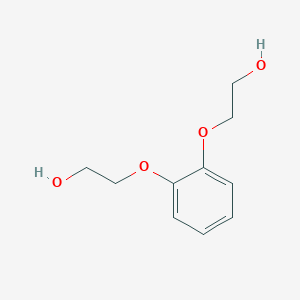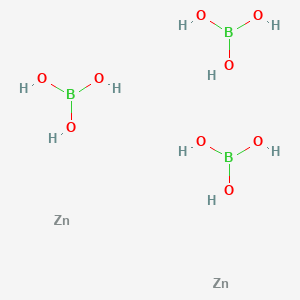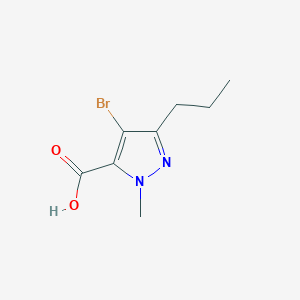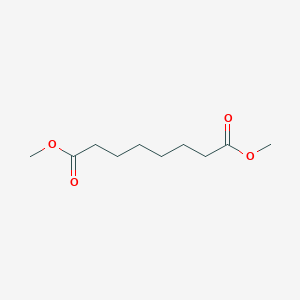
Dimethyl suberate
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl suberate can be synthesized through the esterification of suberic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of suberic acid with methanol. The process involves the use of large-scale reactors where suberic acid and methanol are combined with an acid catalyst. The reaction mixture is heated to promote esterification, and the resulting product is purified through distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl suberate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce suberic acid and methanol.
Reduction: this compound can be reduced to produce the corresponding alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and methanol.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Reduction: Reducing agents such as lithium aluminum hydride.
Transesterification: Alcohols, acid or base catalyst.
Major Products Formed:
Hydrolysis: Suberic acid and methanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters and methanol.
Wissenschaftliche Forschungsanwendungen
Dimethyl suberate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Wirkmechanismus
The mechanism of action of dimethyl suberate involves its ability to undergo esterification and transesterification reactions. These reactions are facilitated by the presence of acid or base catalysts, which promote the exchange of ester groups with other alcohols. The molecular targets and pathways involved in these reactions include the activation of the ester bond and the formation of new ester linkages .
Vergleich Mit ähnlichen Verbindungen
Dimethyl suberate can be compared with other similar compounds such as:
Dimethyl adipate: Similar in structure but with a shorter carbon chain.
Dimethyl sebacate: Similar in structure but with a longer carbon chain.
Dimethyl azelate: Similar in structure but with a different carbon chain length.
Uniqueness: this compound is unique due to its specific carbon chain length, which provides it with distinct physical and chemical properties. This makes it suitable for specific applications in organic synthesis, biology, and industry .
Eigenschaften
IUPAC Name |
dimethyl octanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-13-9(11)7-5-3-4-6-8-10(12)14-2/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLCRJXCNQABMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061926 | |
| Record name | Dimethyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1732-09-8 | |
| Record name | Dimethyl suberate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octanedioic acid, 1,8-dimethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanedioic acid, 1,8-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl suberate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl suberate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimethyl suberate influence the mobility of pesticides in plant waxes?
A1: this compound, classified as an n-alkyl ester, can significantly enhance the mobility of certain pesticides within plant waxes. Studies have shown that increasing concentrations of this compound within reconstituted Stephanotis and barley waxes led to a 2-8 fold increase in the mobility of 2,4-Dichlorophenoxybutyric acid (2,4-DB), a common herbicide. [] This effect is attributed to this compound's interaction with the wax structure, likely disrupting its crystallinity and increasing the diffusion rate of 2,4-DB. [] Notably, this impact on 2,4-DB mobility was greater for this compound compared to alcohol ethoxylates at the same internal concentrations within the wax. [] This highlights this compound's potential in influencing the uptake and efficacy of agrochemicals.
Q2: Can you describe the structural characteristics of this compound and its synthesis?
A2: this compound (C10H18O4) possesses a linear structure with a molecular weight of 202.25 g/mol. It consists of a suberic acid backbone (octanedioic acid) with methyl ester groups at both ends. While specific spectroscopic data is not provided in the given research, this compound can be characterized by techniques like Infrared (IR) spectroscopy, revealing characteristic peaks for ester and alkyl groups, and Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy, providing insights into the arrangement of hydrogen atoms within the molecule. This compound is notably a by-product in the electrochemical synthesis of suberic acid from glutaric anhydride. [] This synthetic route involves the electrolysis of glutaric anhydride, leading to the formation of suberic acid alongside various by-products, including this compound. [] The presence and characteristics of this compound in this process highlight the importance of understanding by-product formation in electrochemical synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

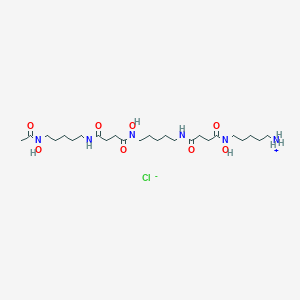
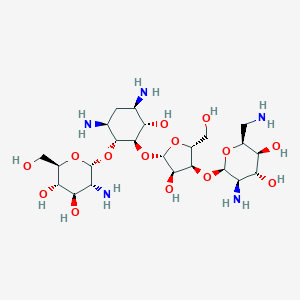

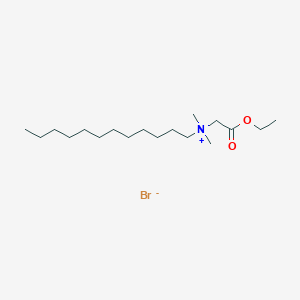
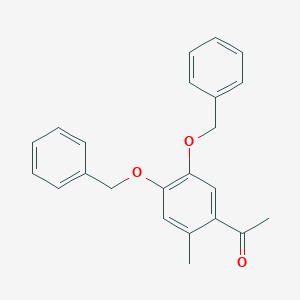
![5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B158553.png)

